1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 3-chloro-4-fluorophenyl group and at position 4 with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. Its structural complexity combines halogenated aromatic rings (chloro, fluoro) and a methoxyphenyl-thiazole system, suggesting applications in medicinal chemistry, particularly in targeting enzymes or receptors via π-π stacking and dipole interactions .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5OS/c1-26-12-5-2-10(3-6-12)15-9-27-18(22-15)16-17(21)25(24-23-16)11-4-7-14(20)13(19)8-11/h2-9H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKHBNJTWULKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activities, particularly focusing on its anticancer, antimicrobial, and antifungal properties.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClF₂N₃OS |
| Molecular Weight | 367.85 g/mol |
| CAS Number | 141079-18-7 |
| Density | 1.4 g/cm³ |
| Boiling Point | 626.4 °C at 760 mmHg |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the triazole ring through cycloaddition reactions involving azides and alkynes, followed by functionalization to introduce the thiazole and phenyl groups.
Anticancer Activity
Research has indicated that compounds similar to 1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of this compound was tested against colon carcinoma HCT-116 cells and showed an IC₅₀ value of 6.2 μM, indicating potent anticancer activity .
- Mechanism : The anticancer effect is attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MIC) ≤0.25 μg/mL against Staphylococcus aureus and Acinetobacter baumannii .
- Antifungal Activity : Similar derivatives have been reported to possess antifungal activity against Candida species with MIC values also around ≤0.25 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- The presence of the chloro and fluorine substituents on the phenyl ring enhances lipophilicity and may improve membrane permeability.
- The thiazole moiety contributes to the overall pharmacological profile by interacting with specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis, and properties:
Key Research Findings
Structural and Crystallographic Insights
- Isostructurality : Compounds 4 and 5 () exhibit identical triclinic crystal systems (space group P̄1) despite Cl/F substitution. This highlights the minimal impact of halogens on packing, though slight conformational adjustments occur in the asymmetric unit .
- Methoxy Group Role : The methoxyphenyl group in the target compound may enhance solubility compared to purely halogenated analogs (e.g., 4 and 5), a critical factor in drug bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
